molecular formula C9H16ClNO2 B6225588 methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride CAS No. 2770359-41-4

methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride

Cat. No.: B6225588
CAS No.: 2770359-41-4
M. Wt: 205.68 g/mol
InChI Key: FCJOKKFBZKIYNN-UHFFFAOYSA-N
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Description

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride is a bicyclic compound featuring a fused bicyclo[3.2.0]heptane scaffold with an amino group and a methyl carboxylate ester at position 6, along with a hydrochloride counterion. The bicyclic framework imposes steric constraints that may influence its reactivity and biological interactions.

Properties

CAS No.

2770359-41-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,10H2,1H3;1H

InChI Key

FCJOKKFBZKIYNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2C1CCC2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from cyclohexene derivatives.

    Formation of the Amino Group: Introduction of the amino group is achieved through amination reactions, often using reagents such as ammonia or amines under controlled conditions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Ensuring the process is scalable from laboratory to industrial scale while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, functional groups, or scaffold modifications. Key examples include:

Table 1: Structural Comparison of Bicyclo[3.2.0]heptane Derivatives
Compound Name Molecular Formula Functional Groups Key Features Reference
Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride C₉H₁₅NO₂ Amino (C6), methyl ester (C3) Isomeric ester position; predicted CCS data available for adducts
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride C₈H₁₄N₂O Amino (C6), carboxamide (C3) Amide group enhances hydrogen bonding; reduced lipophilicity vs. esters
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride C₈H₁₂NO₂ Amino (C6), carboxylic acid (C3) Acidic group increases solubility; potential for salt formation
rac-Methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride C₉H₁₅NO₂ Stereospecific amino and ester groups Stereochemistry may affect receptor binding or metabolic stability
Key Observations:
  • Positional Isomerism: The placement of the ester group at C3 vs.
  • Functional Group Impact : Carboxamide and carboxylic acid analogs exhibit higher polarity than ester derivatives, influencing solubility and membrane permeability .
  • Stereochemical Complexity : Racemic mixtures or stereospecific forms (e.g., ) may display divergent biological activities, underscoring the need for enantiopure synthesis .

Framework-Modified Analogs

Compounds with altered bicyclic systems or spiro architectures provide insights into scaffold-dependent properties:

Table 2: Comparison with Non-Bicyclo[3.2.0] Analogs
Compound Name Molecular Formula Scaffold Type Key Differences Reference
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride C₉H₁₆ClNO₂ Spiro[3.3]heptane Spiro structure increases conformational rigidity; chlorine atom adds mass
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride Not specified Azabicyclo[3.1.1]heptane Nitrogen in the ring enhances basicity; potential for protonation at physiological pH
Methyl 6-aminohexanoate hydrochloride C₇H₁₄ClNO₂ Linear chain Lack of bicyclic system reduces steric hindrance; simpler metabolic pathways
Key Observations:
  • Spiro vs. Bicyclo Systems : Spiro compounds (e.g., ) exhibit distinct conformational profiles, which could affect binding to targets requiring planar vs. puckered geometries .
  • Azabicyclo Derivatives : The inclusion of nitrogen (e.g., ) introduces basicity, altering solubility and interaction with biological membranes .

Physicochemical and Predicted Data

While experimental data for the target compound are scarce, collision cross-section (CCS) predictions for its positional isomer () provide a basis for comparison:

Table 3: Predicted CCS Values for Methyl 6-Aminobicyclo[3.2.0]heptane-3-Carboxylate Hydrochloride Adducts
Adduct Type m/z Predicted CCS (Ų)
[M+H]+ 186.1 160.2
[M+Na]+ 208.1 168.5
[M-H]- 184.1 147.8
Key Observations:
  • Ionization Effects : Sodium adducts ([M+Na]+) exhibit higher CCS values than protonated forms, reflecting increased size and charge distribution.
  • Comparative Utility : These data can guide mass spectrometry-based identification but require validation against experimental results for the target compound.

Biological Activity

Methyl 6-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochloride is a bicyclic compound notable for its potential biological activities, which arise from its unique structural features. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a bicyclo[3.2.0]heptane core, which includes an amino group and a carboxylate ester. The hydrochloride form enhances solubility and stability, making it suitable for various scientific applications, particularly in medicinal chemistry and pharmacology. The specific stereochemistry (1R,5R,6S) plays a critical role in its interaction with biological targets, influencing both its reactivity and biological activity.

The mechanism of action of this compound involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially modulating their function.
  • Binding Affinity : The rigidity of the bicyclic structure may enhance binding specificity and affinity to target proteins or enzymes involved in metabolic pathways.

These interactions suggest that the compound could influence various biological processes, making it a candidate for further pharmacological research.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Some studies have suggested potential antimicrobial effects, although specific mechanisms remain to be elucidated.
  • Neuropharmacological Effects : Given its structural similarity to certain neurotransmitter modulators, the compound may influence neural pathways, warranting investigation into its neuropharmacological properties.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound in comparison with structurally related compounds:

Compound NameStructure TypeUnique Features
Methyl (1R,5S,6S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate hydrochlorideBicyclicDifferent stereochemistry affecting reactivity
1-Azabicyclo[3.2.0]heptane-2-carboxylic acid derivativesBicyclicVarying functional groups influencing activity
Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylateBicyclicContains an ester instead of a carboxylic acid

This table highlights the unique features of this compound compared to similar compounds, particularly regarding stereochemistry and functional groups.

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